molecular formula C6H10O2 B12942083 (S,E)-4-Hydroxyhex-2-enal

(S,E)-4-Hydroxyhex-2-enal

Cat. No.: B12942083
M. Wt: 114.14 g/mol
InChI Key: JYTUBIHWMKQZRB-YUDCMIJISA-N
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Description

(S,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S,E)-4-Hydroxyhex-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde functionalities. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This method ensures higher yields and purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Hydroxyhexanoic acid.

    Reduction: 4-Hydroxyhexanol.

    Substitution: 4-Alkoxyhex-2-enal or 4-Acylhex-2-enal.

Scientific Research Applications

Biochemical Research

Lipid Peroxidation Studies
(S,E)-4-Hydroxyhex-2-enal is primarily studied as a marker for lipid peroxidation. It is generated during the oxidative degradation of polyunsaturated fatty acids and serves as an important indicator of oxidative stress in biological systems. Researchers utilize this compound to understand the mechanisms of lipid peroxidation and its implications in various diseases, including cancer and cardiovascular disorders .

Cell Signaling and Gene Expression
This compound has been shown to influence cell signaling pathways, particularly those involving nuclear factor erythroid 2-related factor 2 (Nrf2). The activation of Nrf2 by this compound leads to the expression of antioxidant genes, thereby playing a protective role against oxidative damage in cells .

Food Chemistry

Flavor and Aroma Development
In food science, this compound contributes to the flavor profile of various food products. It is involved in the formation of aroma compounds during food processing, particularly in the context of lipid oxidation. Understanding its reactivity can help food scientists develop strategies to enhance flavor while minimizing undesirable oxidative changes .

Oxidative Stability Assessment
The compound is also used as a marker to assess the oxidative stability of food products. Its presence can indicate the extent of lipid oxidation, which is critical for evaluating the shelf life and safety of food items .

Pharmaceutical Applications

Drug Development
this compound is being explored for its potential therapeutic properties. Its role in modulating oxidative stress responses makes it a candidate for drug development aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Biomarker for Disease Diagnosis
As a product of lipid peroxidation, this compound serves as a biomarker for various diseases. Elevated levels of this compound have been linked to chronic conditions such as kidney disease and certain cancers, making it useful for diagnostic purposes .

Toxicology Studies

Assessment of Toxicity Mechanisms
Research indicates that this compound can form adducts with proteins and DNA, leading to cellular damage and contributing to toxicity mechanisms. Studies focus on understanding how this compound interacts with biological macromolecules and its implications for toxicological assessments .

Environmental Science

Pollution Monitoring
The compound is also relevant in environmental studies where lipid peroxidation products are monitored as indicators of pollution and oxidative stress in ecosystems. Its measurement can provide insights into the impact of environmental contaminants on biological systems .

Summary Table of Applications

Field Application Significance
Biochemical ResearchMarker for lipid peroxidationUnderstanding oxidative stress mechanisms
Food ChemistryFlavor development and oxidative stability assessmentEnhancing flavor while minimizing oxidation
Pharmaceutical ApplicationsDrug development and disease diagnosisPotential therapeutic uses for oxidative stress-related diseases
Toxicology StudiesAssessment of toxicity mechanismsInsights into cellular damage from reactive aldehydes
Environmental SciencePollution monitoringIndicators of ecosystem health related to oxidative damage

Mechanism of Action

The mechanism by which (S,E)-4-Hydroxyhex-2-enal exerts its effects involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyhexanal: Lacks the double bond present in (S,E)-4-Hydroxyhex-2-enal.

    Hex-2-enal: Lacks the hydroxyl group.

    4-Hydroxyhexanoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both a hydroxyl and an aldehyde group on a hexene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E,4S)-4-hydroxyhex-2-enal

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m0/s1

InChI Key

JYTUBIHWMKQZRB-YUDCMIJISA-N

Isomeric SMILES

CC[C@@H](/C=C/C=O)O

Canonical SMILES

CCC(C=CC=O)O

Origin of Product

United States

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